molecular formula C13H18O B13213292 2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol

2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol

Cat. No.: B13213292
M. Wt: 190.28 g/mol
InChI Key: NLZSNSPZMWXFEQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C₁₃H₁₈O. It is a cyclopentanol derivative, characterized by a cyclopentane ring substituted with a methyl group and a 3-methylphenyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylmagnesium bromide with 2-methylcyclopentanone under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for dehydration reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(2-methylphenyl)cyclopentan-1-ol
  • 2-Methyl-1,3-cyclopentanedione
  • 1-Methyl-2-cyclopenten-1-ol

Uniqueness

2-Methyl-1-(3-methylphenyl)cyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-methyl-1-(3-methylphenyl)cyclopentan-1-ol

InChI

InChI=1S/C13H18O/c1-10-5-3-7-12(9-10)13(14)8-4-6-11(13)2/h3,5,7,9,11,14H,4,6,8H2,1-2H3

InChI Key

NLZSNSPZMWXFEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C2=CC=CC(=C2)C)O

Origin of Product

United States

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